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Compound of Interest

Compound Name: 2-Phenylchroman-5,7-diol
CAS No.: 493-43-6
Cat. No.: B3268676
Get Quote
. J

Technical Monograph: 5,7-Dihydroxyflavan[1][2]
[3]

Executive Summary

5,7-Dihydroxyflavan (CAS: 493-43-6) is a rare flavonoid scaffold belonging to the flavan
subclass (2-phenylchroman).[1] Unlike the ubiquitous flavones (e.g., Chrysin) or flavanones
(e.g., Pinocembrin), the flavan core lacks both the C2-C3 double bond and the C4 carbonyl
group. This structural reduction renders the molecule significantly less polar and chemically
distinct, removing the Michael acceptor reactivity typical of other flavonoids.

While less common in isolation than its oxidized counterparts, 5,7-dihydroxyflavan represents a
critical biosynthetic intermediate and a bioactive constituent of Dragon’s Blood (resin from
Dracaena spp.). Its pharmacological profile is defined by antimicrobial potency, antioxidant
capacity, and emerging potential in osteogenic differentiation. This guide outlines the chemical
architecture, synthetic pathways, and therapeutic potential of this scaffold for drug development
professionals.
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Part 1: Chemical Identity & Structural Architecture
Core Chemical Data

The molecule consists of a chroman backbone substituted with hydroxyl groups at positions 5
and 7 of the A-ring, with an unsubstituted phenyl B-ring.

Property Data

IUPAC Name 2-phenyl-3,4-dihydro-2H-chromene-5,7-diol
Common Name 5,7-Dihydroxyflavan

CAS Registry Number 493-43-6

Molecular Formula C15H1403

Molecular Weight 242.27 g/mol

o C2 center (Typically (2S) in natural biosynthetic
Chirality

pathways)
Melting Point 196-199°C (Synthetic)
- Soluble in MeOH, EtOH, DMSO, Acetone;
Solubility )
Insoluble in Water
Appearance Colorless to pale yellow needles/plates

Structural Differentiation

It is critical to distinguish 5,7-dihydroxyflavan from its oxidized analogs to avoid experimental

error.
o 5,7-Dihydroxyflavan (Target): Saturated C2-C3, No C4 Carbonyl. (Lipophilic, stable).

e Pinocembrin (5,7-Dihydroxyflavanone): Saturated C2-C3, C4 Carbonyl present. (Major
metabolite).

e Chrysin (5,7-Dihydroxyflavone): Double bond C2-C3, C4 Carbonyl present. (Planar,
conjugated).
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Spectroscopic Signature (NMR)

The absence of the C4 carbonyl dramatically shifts the C3 protons in *1H NMR compared to
flavanones.

e "1H NMR (DMSO-ds): The C2 proton appears as a doublet of doublets (dd) around & 4.9—
5.0 ppm. The C3 protons appear as a multiplet upfield (& 1.8—-2.2 ppm), distinct from the
downfield shift (~d 2.7—3.0 ppm) seen in flavanones due to the anisotropic effect of the
carbonyl.

e N13C NMR: The C4 carbon appears as a methylene signal (~d 20-30 ppm) rather than a
carbonyl signal (~6 190-195 ppm).

Part 2: Biosynthesis & Synthetic Pathways[3]

In nature, flavans are often formed via the reduction of flavanones or leucoanthocyanidins. In
the laboratory, the most reliable route to 5,7-dihydroxyflavan is the reduction of Pinocembrin.

Synthetic Workflow (Graphviz Visualization)
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Figure 1: Synthetic reduction pathway from Pinocembrin to 5,7-Dihydroxyflavan.

Laboratory Synthesis Protocol

Objective: Synthesis of 5,7-dihydroxyflavan via Clemmensen Reduction of Pinocembrin.

Reagents:
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Pinocembrin (1.0 eq)

Amalgamated Zinc (Zn/Hg)

Concentrated Hydrochloric Acid (HCI)

Toluene/Water biphasic system
Step-by-Step Methodology:

» Activation: Prepare amalgamated zinc by treating zinc wool (10 g) with HgClz (1 g) in dilute
HCI for 5 minutes. Decant and wash with water.

¢ Reaction Assembly: In a round-bottom flask, suspend Pinocembrin (500 mg) in Toluene (20
mL). Add the amalgamated zinc.

o Acid Addition: Add concentrated HCI (10 mL) and water (5 mL).

o Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 6-8 hours.
Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The product will be less polar (higher
R_f) than Pinocembrin.

o Work-up: Cool to room temperature. Separate the organic (Toluene) layer. Extract the
agueous layer twice with Ethyl Acetate.

o Purification: Combine organic layers, dry over Na2SO4, and concentrate in vacuo. Purify via
column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 5,7-dihydroxyflavan as
pale needles.

Part 3: Pharmacological Profile & Drug Development
Utility[7]
Mechanism of Action

The 5,7-dihydroxyflavan scaffold serves as a "privileged structure” in medicinal chemistry,
particularly for antimicrobial and osteogenic applications.
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e Antimicrobial Activity: Flavans from Dracaena (Dragon's Blood) exhibit potent activity against
Gram-positive bacteria (e.g., S. aureus) and fungi. The absence of the C4 carbonyl
increases lipophilicity, potentially enhancing membrane penetration compared to flavanones.

o Osteogenic Differentiation: Derivatives like 7,4'-dihydroxyflavan have been shown to promote
the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, suggesting a potential
application in osteoporosis therapeutics.

o Antioxidant Defense: The 5,7-dihydroxy substitution pattern (resorcinol moiety) on the A-ring
provides significant radical scavenging capability, protecting cells from oxidative stress-
induced apoptosis.
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Figure 2: Multi-target pharmacological mechanism of 5,7-dihydroxyflavan.

Part 4: Analytical Characterization & Quality Control

For researchers isolating or synthesizing this compound, the following parameters confirm
identity.
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HPLC Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 um, 4.6 x 250 mm).
» Mobile Phase:

o A:0.1% Formic Acid in Water

o B: Acetonitrile
e Gradient: 0-5 min (20% B), 5-25 min (20% -> 80% B), 25-30 min (80% B).

e Detection: UV at 280 nm (Absorption maximum for the A-ring). Note: Flavans lack the Band |
(300-400 nm) absorption typical of flavones due to the lack of conjugation between rings.

Mass Spectrometry (ESI-MS)

« lonization Mode: Negative Mode (ESI-) is preferred for phenolic compounds.
e Parent lon: [M-H]~ = m/z 241.

o Fragmentation: Loss of the B-ring (RDA cleavage) is less prominent than in flavones; look for
sequential loss of water or CO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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